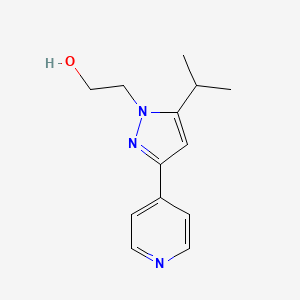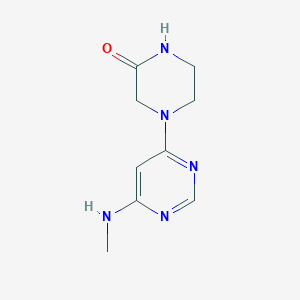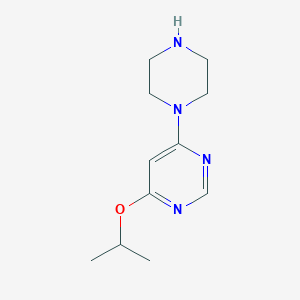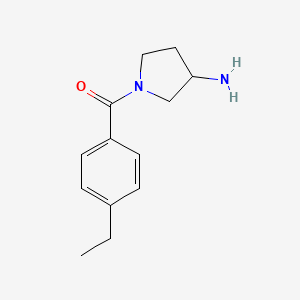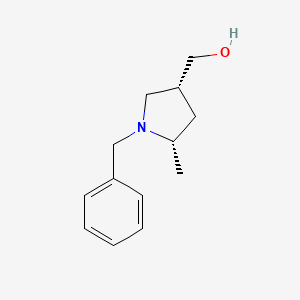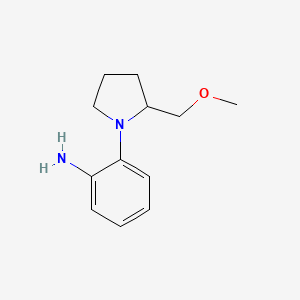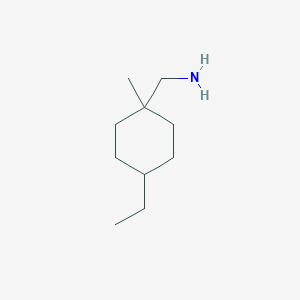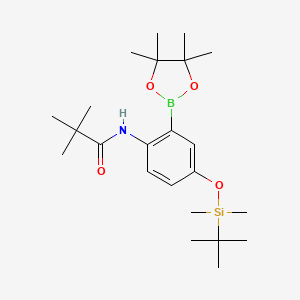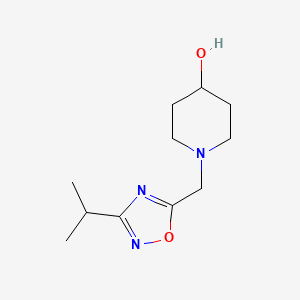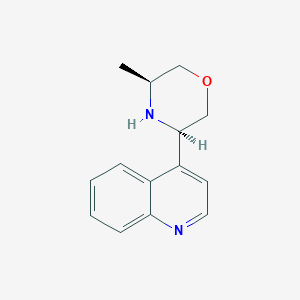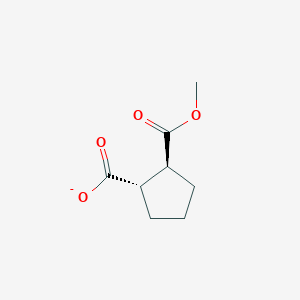
1-(((2-Methylpyridin-3-yl)oxy)methyl)cyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(((2-Methylpyridin-3-yl)oxy)methyl)cyclohexan-1-ol is an organic compound that features a cyclohexanol moiety linked to a 2-methylpyridin-3-yloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(((2-Methylpyridin-3-yl)oxy)methyl)cyclohexan-1-ol typically involves the reaction of 2-methylpyridin-3-ol with cyclohexanone in the presence of a suitable base and a catalyst. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Catalyst: Palladium on carbon or other suitable transition metal catalysts
Solvent: Tetrahydrofuran (THF) or ethanol
Temperature: Reflux conditions (around 80-100°C)
Time: Several hours to ensure complete reaction
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of high-pressure reactors and automated systems can further optimize the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(((2-Methylpyridin-3-yl)oxy)methyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a more saturated derivative.
Substitution: The pyridinyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of substituted pyridinyl derivatives.
Applications De Recherche Scientifique
1-(((2-Methylpyridin-3-yl)oxy)methyl)cyclohexan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(((2-Methylpyridin-3-yl)oxy)methyl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or metabolic processes.
Comparaison Avec Des Composés Similaires
- 1-(3-Methylpyridin-2-yl)cyclohexan-1-ol
- 2-Cyclohexen-1-ol, 3-methyl-
- 1,4-Dihydropyridine derivatives
Uniqueness: 1-(((2-Methylpyridin-3-yl)oxy)methyl)cyclohexan-1-ol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a cyclohexanol moiety with a pyridinyl group makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C13H19NO2 |
|---|---|
Poids moléculaire |
221.29 g/mol |
Nom IUPAC |
1-[(2-methylpyridin-3-yl)oxymethyl]cyclohexan-1-ol |
InChI |
InChI=1S/C13H19NO2/c1-11-12(6-5-9-14-11)16-10-13(15)7-3-2-4-8-13/h5-6,9,15H,2-4,7-8,10H2,1H3 |
Clé InChI |
CQGINLIIHGNZIV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=N1)OCC2(CCCCC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3-Isopropyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanamine](/img/structure/B15279182.png)
